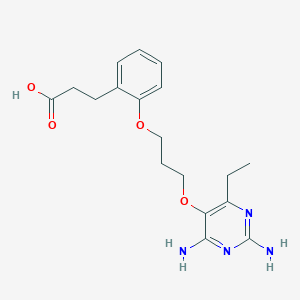
DHFR-IN-5
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P218 involves a multi-step process starting from commercially available starting materialsThe final product is obtained through a series of purification steps, including recrystallization and chromatography .
Industrial Production Methods
For large-scale production, a decagram-scale synthetic route has been developed. This method is designed to be practical and scalable, ensuring high yields and efficient purification. The process involves fewer hazardous reagents and simpler operations compared to previous methods .
Chemical Reactions Analysis
Types of Reactions
P218 undergoes various chemical reactions, including:
Oxidation: P218 can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can modify the pyrimidine ring.
Substitution: Substitution reactions can introduce different functional groups to the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and chlorine are commonly used.
Major Products
The major products formed from these reactions include hydroxylated derivatives and substituted phenyl derivatives, which can be further studied for their biological activities .
Scientific Research Applications
Mechanism of Action
P218 exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR). This enzyme is essential for the de novo biosynthesis of folate species, which are critical for the synthesis of nucleotides and amino acids. By inhibiting DHFR, P218 disrupts the folate metabolism in microbes, leading to their death. The compound has shown high selectivity for microbial DHFR over human DHFR, reducing the risk of toxicity .
Comparison with Similar Compounds
Similar Compounds
Pyrimethamine: Another antifolate compound used in malaria treatment.
Methotrexate: A widely used antifolate in cancer therapy.
Uniqueness of P218
P218 stands out due to its high potency against both wild-type and resistant strains of Plasmodium falciparum, the parasite responsible for malaria. It also has a favorable safety profile and has shown efficacy in both in vitro and in vivo studies. Unlike other antifolates, P218 has a novel mechanism of action that allows it to overcome resistance that has emerged from the use of older antifolate drugs .
Properties
Molecular Formula |
C18H24N4O4 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-[2-[3-(2,4-diamino-6-ethylpyrimidin-5-yl)oxypropoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C18H24N4O4/c1-2-13-16(17(19)22-18(20)21-13)26-11-5-10-25-14-7-4-3-6-12(14)8-9-15(23)24/h3-4,6-7H,2,5,8-11H2,1H3,(H,23,24)(H4,19,20,21,22) |
InChI Key |
VDGXZSSDCDPCRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)OCCCOC2=CC=CC=C2CCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
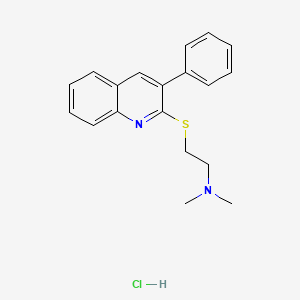

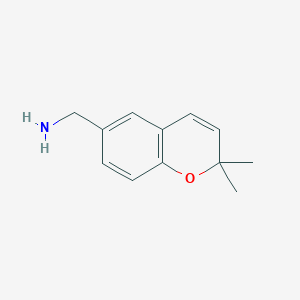
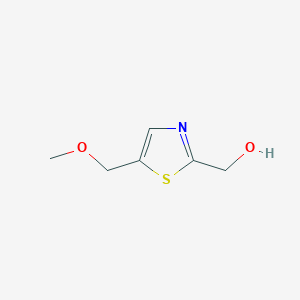
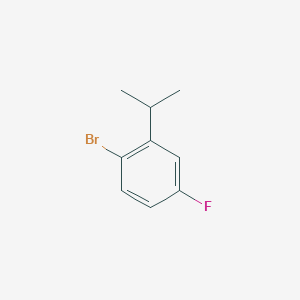
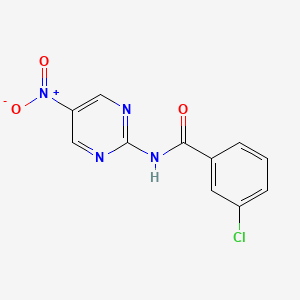
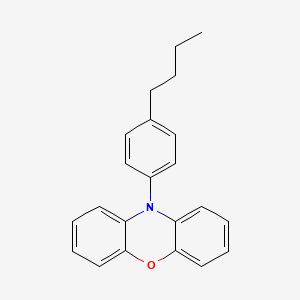
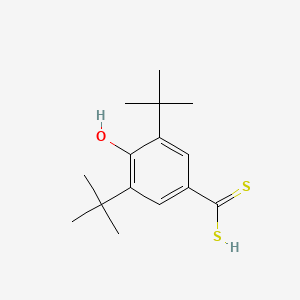

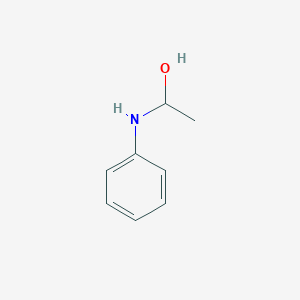
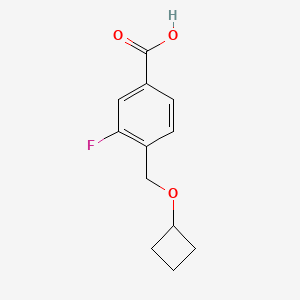
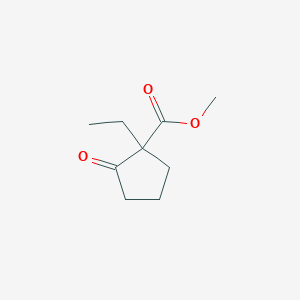
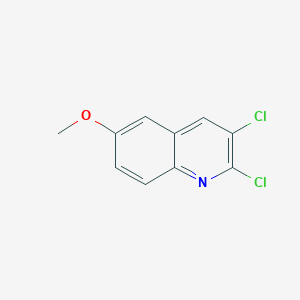
![2-Chloro-6-methyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B8605560.png)
